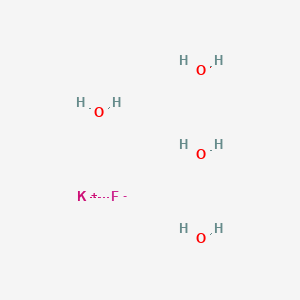
Potassium fluoride tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium fluoride tetrahydrate is an inorganic compound with the chemical formula KF·4H₂O. It is a hydrated form of potassium fluoride, where each potassium fluoride molecule is associated with four water molecules. This compound is known for its monoclinic crystal structure, consisting of edge and corner-sharing octahedra of potassium and fluoride ions coordinated with water molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium fluoride tetrahydrate can be synthesized through various methods, including:
Direct Hydration: Potassium fluoride (KF) is dissolved in water, and the solution is allowed to crystallize, forming this compound.
Reaction with Hydrofluoric Acid: Potassium carbonate (K₂CO₃) reacts with hydrofluoric acid (HF) to form potassium bifluoride (KHF₂), which upon further heating decomposes to potassium fluoride and hydrogen fluoride.
Industrial Production Methods
Industrial production of this compound typically involves the controlled crystallization of potassium fluoride from aqueous solutions. This process ensures the formation of the tetrahydrate form, which is essential for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium fluoride tetrahydrate undergoes several types of chemical reactions, including:
Substitution Reactions: It can act as a source of fluoride ions in nucleophilic substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form potassium hydroxide (KOH) and hydrofluoric acid (HF).
Common Reagents and Conditions
Reagents: Hydrofluoric acid, potassium carbonate, water.
Conditions: Reactions are typically carried out at controlled temperatures to ensure the stability of the tetrahydrate form.
Major Products Formed
Substitution Reactions: Fluorinated organic compounds.
Hydrolysis: Potassium hydroxide and hydrofluoric acid.
Wissenschaftliche Forschungsanwendungen
Potassium fluoride tetrahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorinating agent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme activities and protein structures.
Medicine: Utilized in the preparation of certain pharmaceuticals and as a reagent in diagnostic tests.
Industry: Applied in the manufacturing of specialty chemicals, glass etching, and surface treatments.
Wirkmechanismus
The mechanism of action of potassium fluoride tetrahydrate primarily involves the release of fluoride ions (F⁻) in aqueous solutions. These fluoride ions can interact with various molecular targets, including:
Enzymes: Inhibiting or activating enzyme activities by binding to active sites.
Proteins: Altering protein structures and functions through fluoride-protein interactions.
Chemical Pathways: Participating in nucleophilic substitution reactions, leading to the formation of fluorinated compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium fluoride (NaF)
- Calcium fluoride (CaF₂)
- Ammonium fluoride (NH₄F)
Uniqueness
Potassium fluoride tetrahydrate is unique due to its specific hydration state, which imparts distinct thermophysical properties, such as a low melting temperature and high enthalpy of fusion. These properties make it particularly suitable for applications in thermal energy storage, where it outperforms other similar compounds like sodium fluoride and calcium fluoride .
Eigenschaften
CAS-Nummer |
34341-58-7 |
|---|---|
Molekularformel |
FH8KO4 |
Molekulargewicht |
130.16 g/mol |
IUPAC-Name |
potassium;fluoride;tetrahydrate |
InChI |
InChI=1S/FH.K.4H2O/h1H;;4*1H2/q;+1;;;;/p-1 |
InChI-Schlüssel |
ZDFIYJXWUJGATP-UHFFFAOYSA-M |
Kanonische SMILES |
O.O.O.O.[F-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















